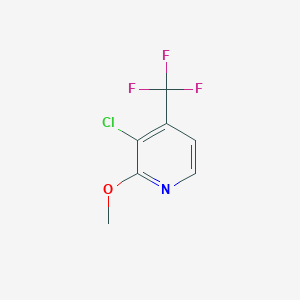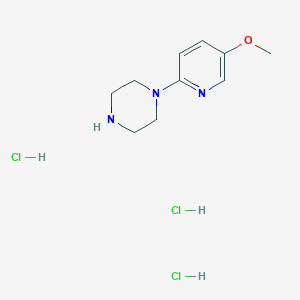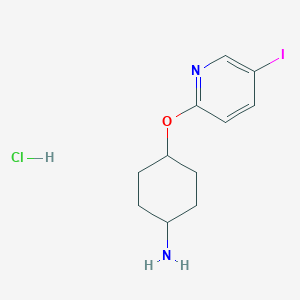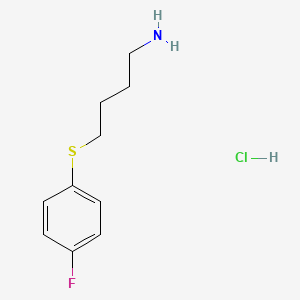
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1227563-79-2. It has a molecular weight of 211.57 and its IUPAC name is 3-chloro-2-methoxy-4-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis process involves a vapor-phase reaction .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine is represented by the linear formula C7H5ClF3NO .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine are complex and involve several steps. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product in the reaction .Scientific Research Applications
Metalation Reaction Precursor
“3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine” can be used in the preparation of (trifluoromethyl)pyridyllithiums through metalation reactions. This process is crucial for forming carbon-carbon bonds in organic synthesis, which is fundamental in creating complex molecules for pharmaceuticals and agrochemicals .
Synthesis of Metal-Organic Frameworks (MOFs)
This compound may also be involved in synthesizing MOFs, which are highly porous materials that can be used for gas storage, separation, and catalysis due to their large surface area .
Neuronal Nicotinic Acetylcholine Receptor Ligands
Derivatives of this compound could potentially serve as ligands for neuronal nicotinic acetylcholine receptors, which are targets for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Vapor–Phase Reactor Usage
In industrial applications, such as vapor–phase reactors, this compound could be used for chlorination and fluorination reactions, which are steps in producing various chemical products .
Synthesis of Pharmaceutical Intermediates
The compound might be used to synthesize intermediates in pharmaceutical production, such as piperidinium salts, which are building blocks for various drugs .
Crop-Protection Products
It may also be used in producing crop-protection products by serving as a precursor for further chlorination and fluorination to create compounds like 2,3-dichloro-5-(trifluoromethyl) pyridine .
Mechanism of Action
Target of Action
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .
Mode of Action
The presence of fluorine and pyridine structure in trifluoromethylpyridine derivatives has been observed to result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
It’s known that organo-fluorine compounds significantly affect pharmaceutical growth .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its absorption and distribution .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Action Environment
It is recommended to store the compound in an inert atmosphere at room temperature .
Safety and Hazards
Future Directions
Currently, the major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQBEVHCKDNJMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)



![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)

![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)



